2-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-9(8-12)7-11(14-15)10-5-3-4-6-13-10/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYNMGWEWWWLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety. The presence of a chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
The molecular formula of this compound is , with a molecular weight of approximately 221.68 g/mol. Its structure includes key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃ |
| Molecular Weight | 221.68 g/mol |
| CAS Number | 2091620-96-9 |
| Purity | Min. 95% |
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:
- Antiviral Activity : Many pyrazole derivatives have shown effectiveness against various viral infections.
- Antifungal Properties : Some studies suggest potential antifungal activity, making it relevant in treating fungal infections.
- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties, which could be beneficial in various therapeutic contexts.
- Anticancer Potential : Similar structures have been investigated for their ability to inhibit cancer cell proliferation.
The exact mechanism through which this compound exerts its biological effects requires further investigation. However, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in disease processes. Understanding these interactions is crucial for predicting pharmacological effects and safety profiles.
Case Study 1: Antiviral Activity
A study evaluating the antiviral properties of pyrazole derivatives found that certain compounds exhibited significant inhibition of viral replication in vitro. While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy against viral pathogens .
Case Study 2: Anticancer Research
Research has demonstrated that pyrazole derivatives can inhibit cancer cell lines such as HeLa and HCT116. For instance, a related compound showed IC50 values indicating potent inhibition of cellular proliferation . This suggests that this compound may also possess anticancer properties worth exploring.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-(Chloromethyl)pyridine | Moderate antibacterial properties | Simpler structure; lacks pyrazole moiety |
| 2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine | Potentially different anti-inflammatory activity | Contains trifluoromethyl group |
| 3-(Chloromethyl)-2-(1-methylpyrazol-5-yl)pyridine | Enhanced reactivity | Methyl substitution alters reactivity |
Scientific Research Applications
Medicinal Chemistry
2-(5-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine has shown promise in medicinal chemistry due to its potential biological activities. Compounds with similar structures have been evaluated for:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Similar derivatives have shown anti-inflammatory activity, indicating that this compound could be explored for therapeutic applications in inflammatory diseases.
Organic Synthesis
The chloromethyl group in this compound serves as an important functional group that facilitates:
- Synthesis of Complex Molecules : It can act as an electrophile in nucleophilic substitution reactions, allowing for the creation of more complex molecular architectures.
- Development of Pharmaceutical Intermediates : This compound can be utilized as an intermediate in the synthesis of other biologically active compounds, enhancing the efficiency of drug development processes.
Case Study 1: Antimicrobial Activity Evaluation
Research conducted on related pyrazole derivatives has demonstrated significant antibacterial activity against various strains of bacteria. The structural similarity suggests that this compound could possess comparable properties, warranting further investigation into its efficacy as an antimicrobial agent.
Case Study 2: Synthesis Pathways
A study focusing on the synthetic routes for this compound highlighted its versatility in organic synthesis. The following methods were identified as effective:
| Synthesis Method | Description |
|---|---|
| Nucleophilic Substitution | Utilizes the chloromethyl group to introduce nucleophiles, leading to various derivatives. |
| Cyclization Reactions | Allows for the formation of cyclic structures that enhance biological activity. |
These methodologies illustrate the compound's potential as a precursor for synthesizing novel drugs with improved pharmacological profiles.
Preparation Methods
Synthesis via Halogenation and Cyclization (Based on Patent WO2020026260A1)
A representative method involves preparing halogenated pyrazole-pyridine intermediates followed by selective halogenation and oxidation steps:
- Starting from 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)-3-chloropyridine, the methyl group at the 5-position of the pyrazole is oxidized using potassium permanganate (KMnO4) under reflux to form a carboxylic acid intermediate.
- Subsequent treatment with phosphorus oxyhalide introduces halogen substituents.
- The chloromethyl group can be introduced by halogenation of the methyl group or via nucleophilic substitution on a suitable precursor.
- The product is isolated by extraction, filtration, and purification, yielding the chloromethyl-substituted pyrazolylpyridine compound with purity confirmed by MS, IR, and proton NMR spectroscopy.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation of methyl group | KMnO4, reflux in water, 7 hours | 67 | Off-white solid, 92% purity |
| Halogenation | Phosphorus oxyhalide | Not specified | Introduces halogen on pyrazole/pyridine |
| Isolation and purification | Ethyl acetate extraction, acidification | - | Confirmed by MS (m/e = 303, 259, etc.) |
- IR bands: Aromatic CH stretch (~3154 cm⁻¹), aliphatic CH stretch (~2850 cm⁻¹), C=O stretch (~1704 cm⁻¹), C=N stretch (~1585 cm⁻¹), C-Cl stretch (~766 cm⁻¹)
- Proton NMR (DMSO-d6): Aromatic protons 7.25–8.57 ppm, carboxylic acid proton ~13.96 ppm
This method highlights the stepwise functionalization of the pyrazole and pyridine rings to achieve the target chloromethyl derivative.
Nucleophilic Substitution Route via Pyrazole Intermediates (Based on MDPI Molecules 2022)
An alternative approach involves nucleophilic substitution on pyrazole intermediates bearing suitable leaving groups:
- Preparation of intermediate pyrazole derivatives (e.g., 1-ethyl-5-(chloromethyl)-1H-pyrazole) is achieved via multi-step syntheses involving Suzuki cross-coupling, Newman–Kwart rearrangement, and hydrolysis.
- The chloromethyl group is introduced by reacting pyrazole intermediates with chloromethyl-containing reagents under basic conditions (e.g., sodium hydride in dimethylformamide).
- The pyrazole intermediate is then coupled to 2-substituted pyridine derivatives via nucleophilic substitution or cross-coupling.
- Purification is performed by silica gel column chromatography using ethyl acetate and petroleum ether mixtures.
- Final compounds are characterized by NMR (1H and 13C) and high-resolution mass spectrometry (HRMS).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Deprotonation of pyrazole | 60% NaH, DMF, 20 °C, 30 min | - | Prepares nucleophile |
| Nucleophilic substitution | 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, 60 °C, 4 h | 67–81 | Forms chloromethyl substituted product |
| Purification | Silica gel chromatography (EA:PE = 1:10) | - | White or yellow solid obtained |
- 1H NMR signals consistent with pyrazole and pyridine protons, chloromethyl methylene at ~4.15 ppm
- 13C NMR confirms aromatic and aliphatic carbons
- HRMS matches calculated molecular weights with high accuracy
This method provides a versatile and efficient route to the target compound and analogs, allowing structural modifications for activity optimization.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The oxidation and halogenation method is classical and well-suited for preparing halogenated pyrazolylpyridine intermediates with good purity.
- Nucleophilic substitution offers flexibility in modifying substituents and is compatible with various functional groups.
- Both methods require careful control of reaction conditions to avoid over-oxidation or side reactions.
- Characterization data confirm the successful introduction of the chloromethyl group and the integrity of the pyrazole and pyridine rings.
- These preparation methods support further functionalization for agrochemical or pharmaceutical lead development.
Q & A
Basic: What are the established synthetic routes for 2-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, and how is its structural purity validated?
Methodological Answer:
The compound is synthesized via multi-step heterocyclic reactions. A common approach involves alkylation of a pyrazole precursor followed by coupling with a pyridine derivative. For example, methyl (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl] derivatives can undergo nucleophilic substitution with chloromethyl-containing intermediates under controlled temperatures (e.g., reflux in acetonitrile) . Post-synthesis, purity is validated using HPLC (>95% purity), while structural confirmation employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity.
- High-resolution mass spectrometry (HRMS) for molecular ion matching.
- X-ray crystallography to resolve ambiguous stereochemistry, as demonstrated for analogous pyrazole-pyridine hybrids (e.g., 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group δ ~1.2–1.4 ppm, pyridine ring protons δ ~7.5–8.5 ppm) and confirms chloromethyl (-CH₂Cl) integration .
- FT-IR : Identifies C-Cl stretching (~650–750 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking in pyridine-pyrazole systems) .
Advanced: How do reaction parameters (solvent, catalyst, temperature) influence synthetic yield and regioselectivity?
Methodological Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chloromethyl groups but may promote side reactions (e.g., hydrolysis) .
- Catalysts : Palladium catalysts improve coupling efficiency in pyridine-pyrazole systems, but residual metal contamination requires rigorous purification .
- Temperature : Elevated temperatures (~80–100°C) accelerate cyclization but risk decomposition; controlled reflux (e.g., in THF) optimizes yield (~60–75%) .
Advanced: What strategies stabilize this compound during long-term storage?
Methodological Answer:
- Storage conditions : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group and photodegradation .
- Stabilizers : Add desiccants (e.g., molecular sieves) to mitigate moisture-induced degradation.
- Periodic analysis : Monitor purity via HPLC every 3–6 months; repurify via column chromatography (silica gel, ethyl acetate/hexane) if degradation exceeds 5% .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antiproliferative assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Fluorescence-based assays : Quantify interactions with biomolecules (e.g., DNA intercalation) using ethidium bromide displacement or Förster resonance energy transfer (FRET) .
Advanced: How do structural modifications (e.g., substituent variation) alter its fluorescent properties?
Methodological Answer:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridine ring enhance fluorescence quantum yield by reducing non-radiative decay .
- Extended conjugation : Introducing aryl groups (e.g., phenyl) at the 5-position of the pyrazole increases Stokes shift (e.g., from 50 nm to 90 nm) .
- Solvatochromism : Test in solvents of varying polarity (e.g., hexane vs. DMSO) to assess emission wavelength shifts, indicative of intramolecular charge transfer .
Advanced: How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
- Standardize assays : Replicate studies using identical cell lines (e.g., HT-29 vs. HepG2) and culture conditions (e.g., serum concentration, incubation time) .
- Control for hydrolysis : Verify compound stability in assay media (e.g., PBS pH 7.4) via LC-MS to rule out degradation products .
- Structure-activity relationships (SAR) : Compare analogues (e.g., 5-(4-fluorophenyl) derivatives) to isolate substituent-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
